(2S,4R)-4-azido-2-phenyloxane
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Overview
Description
(2S,4R)-4-Azido-2-phenyloxane is a chiral compound with a unique structure that includes an azido group and a phenyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-azido-2-phenyloxane typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an azide ion replaces a leaving group, such as a halide, on the oxane ring. The reaction conditions often include the use of a polar aprotic solvent like dimethylformamide (DMF) and a source of azide ions, such as sodium azide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety, given the potentially hazardous nature of azide compounds. Flow microreactors can be employed to control reaction parameters precisely, leading to higher yields and safer handling of reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Azido-2-phenyloxane undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like peracids or ozone can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in DMF for azidation reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,4R)-4-Azido-2-phenyloxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S,4R)-4-azido-2-phenyloxane exerts its effects depends on the specific reaction it undergoes. For instance, in reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the application, such as enzyme inhibition in biological studies or acting as a precursor in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Methylproline: Another chiral compound with a similar oxane ring structure but with a methyl group instead of an azido group.
(2S,4R)-4-Fluoroproline: Contains a fluorine atom instead of an azido group, used in protein engineering.
Uniqueness
(2S,4R)-4-Azido-2-phenyloxane is unique due to the presence of the azido group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
(2S,4R)-4-azido-2-phenyloxane |
InChI |
InChI=1S/C11H13N3O/c12-14-13-10-6-7-15-11(8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11+/m1/s1 |
InChI Key |
ORRBTGOHHOUFCN-MNOVXSKESA-N |
Isomeric SMILES |
C1CO[C@@H](C[C@@H]1N=[N+]=[N-])C2=CC=CC=C2 |
Canonical SMILES |
C1COC(CC1N=[N+]=[N-])C2=CC=CC=C2 |
Origin of Product |
United States |
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